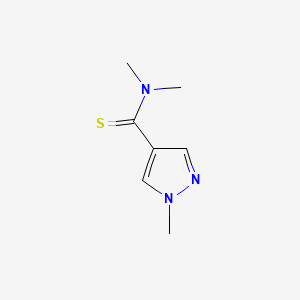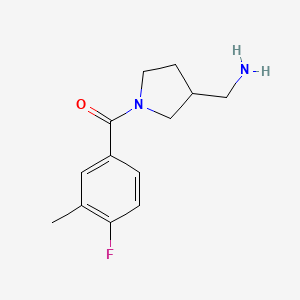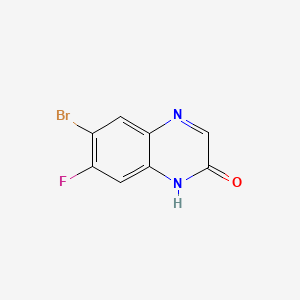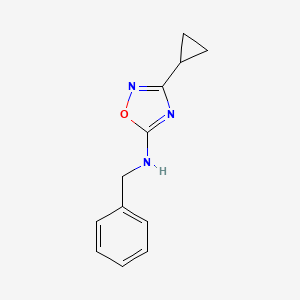![molecular formula C7H12O B14907786 (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is a compound that features a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a hydroxyl group attached to the bicyclic structure makes it an alcohol, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a starting material One common method involves the radical addition of methyl groups to [11This process can be achieved through transition-metal-free multi-component reactions, where radicals derived from carboxylic acids and organo-halides add to [1.1.1]propellane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch processing or continuous flow methods. The scalability of the synthesis is crucial for producing significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its strained ring system and reactivity.
Cubane: Another strained ring system with similar applications in chemistry and materials science.
Adamantane: A tricyclic compound with a similar three-dimensional structure and applications in drug discovery.
Uniqueness
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of a strained bicyclic structure and a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-5-6-2-7(5,3-6)4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
YKARYLMPBXRWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC1(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


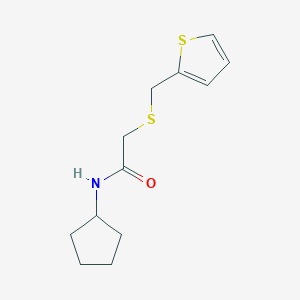
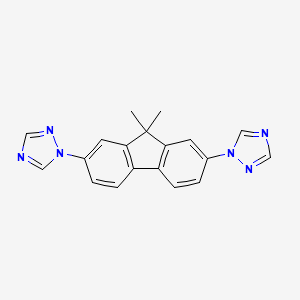
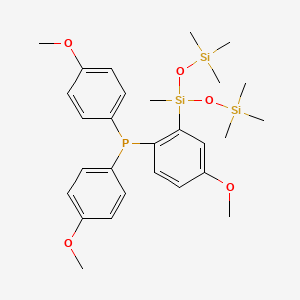
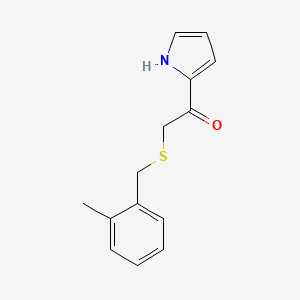
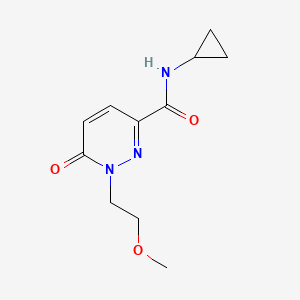
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
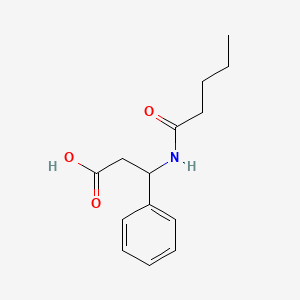

![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
